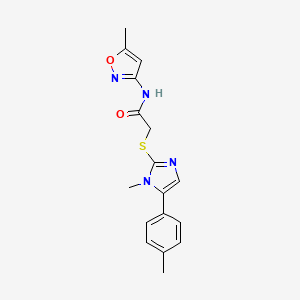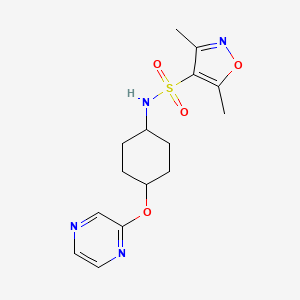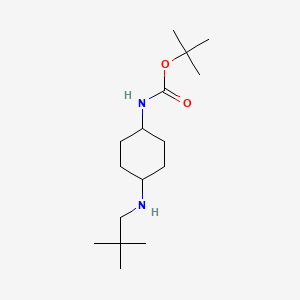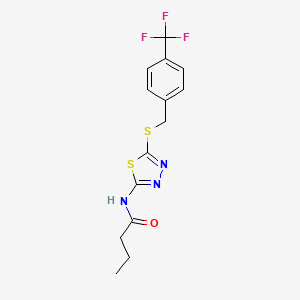
2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of multiple heterocyclic rings and functional groups. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar acetamide group could make it more soluble in polar solvents, while the aromatic rings could contribute to its stability.Applications De Recherche Scientifique
Heterocyclic Synthesis
- Thioureido-acetamides, including compounds structurally similar to the chemical , are used in heterocyclic syntheses through one-pot cascade reactions. These reactions are significant for their excellent atom economy, producing heterocycles like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, which have various applications in medicinal chemistry and material science (Schmeyers & Kaupp, 2002).
Antimicrobial Studies
- Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized from compounds structurally related to the one . These derivatives have shown notable antibacterial and antifungal activities, highlighting the potential use of such compounds in developing new antimicrobial agents (Lamani et al., 2009).
Complexing Properties with Metal Ions
- Imidazolyl acetamido derivatives have been studied for their complexation behavior with monovalent and divalent metal picrates. This research is crucial for understanding the binding properties of such compounds with metal ions, which has implications in areas like material science and catalysis (Cheriaa et al., 2008).
Anticancer Activities
- N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, related to the specified chemical, have been synthesized and studied for their anticancer activity. Their effectiveness against specific cancer cell lines highlights the potential therapeutic applications of these compounds (Evren et al., 2019).
Antibacterial Activity and Drug Design
- Imidazole derivatives targeting dihydropteroate synthase enzyme have been synthesized and shown to have appreciable antibacterial activity. This research is significant in the field of drug design, particularly in developing new treatments against resistant bacterial strains (Daraji et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-4-6-13(7-5-11)14-9-18-17(21(14)3)24-10-16(22)19-15-8-12(2)23-20-15/h4-9H,10H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEAODFLDHCVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2714593.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methylbenzenesulfonamide](/img/structure/B2714595.png)

![3-cinnamyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714601.png)


![1-((4-chlorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2714607.png)
![(4-Bromothiophen-2-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2714609.png)
![7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2714610.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2714611.png)
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2714612.png)
